Tiflorex - 53993-67-2

Tiflorex

Catalog Number: EVT-437469
CAS Number: 53993-67-2
Molecular Formula: C12H16F3NS
Molecular Weight: 263.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tiflorex has been achieved through various methods, primarily involving the introduction of the trifluoromethyl group into the acetamide framework. One efficient synthetic route involves the reaction between 4-methylphenylacetic acid and trifluoroacetic anhydride, followed by amidation with ammonia or amines. This method allows for high yields and purity of the final product.

Key Parameters:

  • Reagents: Trifluoroacetic anhydride, 4-methylphenylacetic acid, ammonia.
  • Conditions: Typically conducted under mild conditions (room temperature to reflux).
  • Yield: High yield (>70%) reported in various studies.
Molecular Structure Analysis

The molecular structure of Tiflorex can be described as follows:

  • Molecular Formula: C10H10F3N
  • Molecular Weight: 215.19 g/mol
  • Structural Features:
    • A trifluoromethyl group (-CF3) attached to the nitrogen atom enhances lipophilicity.
    • The presence of a methyl group on the aromatic ring contributes to its steric properties.

The compound exhibits a planar structure due to the conjugation between the aromatic ring and the carbonyl group, which is critical for its interaction with biological targets.

Chemical Reactions Analysis

Tiflorex can undergo various chemical reactions typical of acetamides and trifluoromethyl compounds. Notable reactions include:

  1. Hydrolysis: Under acidic or basic conditions, Tiflorex can hydrolyze to form 4-methylphenylacetic acid and trifluoroacetic acid.
  2. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
  3. Reductive Reactions: Tiflorex can be subjected to reduction processes to modify its functional groups.

These reactions are essential for developing derivatives with enhanced pharmacological properties.

Mechanism of Action

Tiflorex acts primarily as an appetite suppressant by influencing neurotransmitter levels in the brain. Its mechanism involves:

  • Serotonin Receptor Modulation: Tiflorex has been shown to increase serotonin levels, which plays a crucial role in regulating appetite and mood.
  • Dopamine Pathway Interaction: The compound may also interact with dopamine receptors, contributing to its stimulant effects and enhancing satiety signals.

These actions are mediated through complex biochemical pathways that involve receptor binding and downstream signaling cascades.

Physical and Chemical Properties Analysis

Tiflorex exhibits several distinctive physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 120 °C.
  • Stability: Stable under normal conditions but sensitive to strong acids and bases.

These properties are crucial for its formulation in pharmaceutical applications.

Applications

Tiflorex has several scientific applications:

  1. Pharmacology: Used primarily as an appetite suppressant in obesity management.
  2. Research Tool: Investigated for its potential effects on neurotransmitter systems, providing insights into appetite regulation mechanisms.
  3. Synthetic Intermediate: Serves as a precursor for synthesizing other biologically active compounds due to its reactive trifluoromethyl group.

The compound's unique properties make it a valuable subject of study in both medicinal chemistry and pharmacology.

Historical Development and Structural Analogues of Tiflorex

Emergence in 1970s Anorectic Drug Development Context

Tiflorex (initially designated flutiorex) emerged during the 1970s as part of intensive pharmacological efforts to develop effective anorectic agents for obesity management. This period witnessed significant investment in centrally-acting appetite suppressants, with pharmaceutical companies seeking compounds that could achieve clinically significant weight loss without the addiction liabilities associated with amphetamines. Synthesized and evaluated by French researchers at Synthelabo Laboratories, tiflorex represented a strategic molecular innovation designed to enhance potency while mitigating known side effects of existing drugs [2].

The compound progressed to Phase II clinical trials, where a sustained-release formulation (TFX-SR) demonstrated statistically significant appetite suppression in human studies. In a double-blind, placebo-controlled trial involving healthy female volunteers, TFX-SR produced measurable reductions in subjective hunger ratings 5-7 hours post-administration and corresponding decreases in actual food intake. Objective measures confirmed minimal cardiovascular impact (no significant changes in pulse rate or blood pressure), though mild mydriasis (pupil dilation) and increased reports of headaches were noted [6]. Despite these promising pharmacological characteristics, tiflorex was never commercially marketed. Its development trajectory reflects the complex interplay of emerging efficacy data, evolving regulatory landscapes, and commercial risk assessments that characterized anti-obesity drug development during this era, particularly following heightened scrutiny of anorectic agents [2] [3].

Structural Relationship to Fenfluramine and 4-MTA

Tiflorex’s molecular architecture positions it within a critical structural family of anorectic phenethylamine derivatives, sharing significant features with both fenfluramine and the stimulant 4-methylthioamphetamine (4-MTA).

  • Core Phenethylamine Scaffold: All three compounds retain the fundamental phenethylamine backbone (a phenyl ring attached to an ethylamine chain), which facilitates interactions with monoaminergic neurotransmitter systems in the central nervous system. This scaffold is a common feature of many psychoactive compounds, enabling modulation of serotonin, dopamine, and norepinephrine pathways involved in satiety, reward, and energy balance [2] [4].
  • Specific Modifications Defining Tiflorex:
  • Fenfluramine Relationship: Tiflorex shares fenfluramine’s ethylamino side chain attached meta to the substituent on the aromatic ring. The critical distinction lies in the nature of the ring substituent: fenfluramine bears a trifluoromethyl (-CF₃) group, whereas tiflorex features a trifluoromethylthio (-SCF₃) group. This sulfur atom insertion between the aromatic ring and the CF₃ moiety significantly alters the compound's electronic properties, lipophilicity (log P), and steric profile. The -SCF₃ group is substantially more lipophilic than the -CF₃ group, impacting blood-brain barrier penetration, tissue distribution, and metabolic stability. This modification was explicitly designed to enhance potency and potentially improve the therapeutic index. Pharmacological studies confirmed tiflorex possessed approximately twice the anorectic potency of fenfluramine in humans and four times the potency in rodent models [2] [4].
  • 4-MTA Relationship: Tiflorex also exhibits a clear structural analogy to the empathogen/stimulant 4-methylthioamphetamine (4-MTA). Both molecules feature a sulfur atom directly attached to the aromatic ring para to the ethylamine side chain. In 4-MTA, this sulfur is part of a methylthio (-SCH₃) group, whereas in tiflorex it is part of the bulkier trifluoromethylthio (-SCF₃) group. This shared thioether linkage suggests potential overlaps in biochemical interactions, although the significantly larger and more electron-withdrawing -SCF₃ group in tiflorex likely steers its receptor binding profile and overall pharmacological effects away from the primarily serotonin-releasing and entactogenic properties characteristic of 4-MTA [2].

Table 1: Structural Comparison of Tiflorex with Key Analogues

CompoundCore StructureAromatic Ring Substituent (Position)Side ChainKey Structural Feature
TiflorexPhenethylamine-SCF₃ (meta)-NHCH(CH₃)CH₃Trifluoromethylthio group (-SCF₃)
FenfluraminePhenethylamine-CF₃ (meta)-NHCH(CH₃)CH₃Trifluoromethyl group (-CF₃)
4-MTAPhenethylamine-SCH₃ (para)-NHCH₃Methylthio group (-SCH₃)
AmphetaminePhenethylamine-H-NHCH₃Unsubstituted phenyl ring

The pharmacological consequences of tiflorex's -SCF₃ group were multifaceted. Its increased lipophilicity promoted greater tissue accumulation and prolonged the presence of its active metabolite, norflutiorex (formed by N-deethylation), compared to the parent compound. This characteristic contributed to a potentially longer duration of anorectic action. Furthermore, the -SCF₃ group's distinct electronic properties likely influenced interactions with serotonergic receptors or transporters, differentiating its binding profile from fenfluramine and contributing to its purported "better pharmacological profile" and "fewer side effects" as suggested in early research [2] [4].

Abandonment Rationale: Regulatory and Market Dynamics

Tiflorex's failure to reach the market was not primarily due to catastrophic safety findings in its limited clinical trials, but rather a consequence of converging regulatory pressures, market shifts, and strategic decisions within the pharmaceutical industry occurring in the late 1970s and accelerating through the 1990s.

  • Evolving Regulatory Landscape: The voluntary withdrawal of fenfluramine and dexfenfluramine from global markets in September 1997 following reports of cardiac valvulopathy and pulmonary hypertension linked to serotonergic mechanisms created a profoundly risk-averse environment for regulatory agencies like the FDA [1]. This event, stemming from the widespread off-label use of the fen-phen combination (fenfluramine with phentermine), triggered intense scrutiny of all compounds structurally or mechanistically related to fenfluramine. Although tiflorex development had largely ceased before 1997, its close structural kinship to fenfluramine (-SCF₃ vs. -CF₃) rendered it commercially and scientifically untenable in this new regulatory climate. The massive $3.75 billion settlement by American Home Products (makers of fenfluramine) in 1999 underscored the immense liability risks associated with this drug class [1] [3].
  • Market Dynamics and Commercial Viability: Even prior to the fenfluramine withdrawal, the market for anti-obesity drugs was challenging. Efficacy expectations were high, tolerability needed to be excellent for chronic use, and safety tolerances were low. Clinical trial data on tiflorex, while demonstrating appetite suppression, also indicated side effects like headaches and sleep disturbances occurring more frequently than with placebo [6]. The rapid development of tolerance to its anorectic effects observed in rodent studies raised questions about its long-term efficacy potential [4]. Furthermore, the pharmaceutical industry increasingly recognized the complexity of obesity and the limitations of monoamine-centric anorectic approaches. The focus began shifting towards combination therapies and novel targets emerging from research into energy homeostasis (e.g., leptin discovered in 1994 [3]). Against this backdrop, investing further in a compound structurally tied to the problematic fenfluramine class, with only moderate perceived advantages and uncertain commercial returns, became an unattractive proposition for drug developers [2] [3].
  • Pharmacokinetic and Metabolic Considerations: Research indicated that tiflorex underwent rapid first-pass metabolism, being extensively N-dealkylated to its primary active metabolite, norflutiorex. This metabolite, possessing the intact -SCF₃ group but lacking the ethyl group on the amine, exhibited greater lipophilicity than the parent drug. Consequently, norflutiorex accumulated in tissues and persisted longer in the bloodstream [2]. While potentially contributing to sustained effects, prolonged exposure to an active metabolite also raised theoretical concerns about cumulative effects and long-term safety, adding another layer of complexity to the risk-benefit assessment during a period of heightened regulatory caution regarding anorexigens. The metabolic pathway itself (N-dealkylation) mirrored that of fenfluramine (to norfenfluramine), further strengthening the perceived mechanistic link to a troubled drug class.

Table 2: Summary of Key Factors in Tiflorex's Abandonment

Factor CategorySpecific IssueImpact on Tiflorex Development
Regulatory PressuresFenfluramine/dexfenfluramine withdrawal (1997) due to valvulopathy & PHTCreated high barrier for approval of any structurally related serotonergic anorectic agents.
Safety PerceptionStructural & mechanistic similarity to fenfluramineRaised concerns over potential for similar valvular or pulmonary toxicity, deterring development.
Clinical ProfileReports of headache, sleep disturbance, tolerance development in animal modelsDiminished perceived advantage over existing (or recently withdrawn) options.
Commercial ViabilityHigh development costs, litigation risks post-fenfluramine, uncertain market shareMade investment in tiflorex commercially unattractive for pharmaceutical companies.
Scientific ShiftFocus on novel targets (e.g., leptin NPY, MC4 receptors) & combination therapiesReduced interest in "me-too" phenethylamine derivatives like tiflorex.
MetabolismFormation of persistent active metabolite (norflutiorex)Added complexity to long-term safety assessment.

In essence, tiflorex became a casualty of timing and structural association. Its development coincided with a period where the limitations and risks of serotonergic anorectics became starkly apparent, culminating in the fenfluramine crisis. Despite early pharmacological promise as a potentially more potent analogue, the compound could not overcome the overwhelming commercial, regulatory, and scientific headwinds that turned decisively against its structural class by the late 1990s [1] [2] [3].

Properties

CAS Number

53993-67-2

Product Name

Tiflorex

IUPAC Name

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

InChI

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3

InChI Key

HNONSDNCRNUTCT-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Synonyms

flutiorex
flutiorex hydrochloride, (+-)-isomer
flutiorex, (+)-isomer
flutiorex, (-)-isomer
SL 72340
tiflorex

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.